Androst-5-ene-3beta,17beta,19-triol

Steroidogenesis Enzyme Inhibition Leydig Cells

Androst-5-ene-3beta,17beta,19-triol (19-Atriol) is a C19 steroidal triol that was historically mischaracterized as a ligand for the mitochondrial translocator protein (TSPO). Recent rigorous target validation studies using CRISPR/Cas9-generated TSPO-knockout cell models have decisively overturned this mechanism, proving its pharmacological activity is entirely TSPO-independent.

Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
CAS No. 3404-23-7
Cat. No. B1222934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-5-ene-3beta,17beta,19-triol
CAS3404-23-7
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)CO
InChIInChI=1S/C19H30O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h2,13-17,20-22H,3-11H2,1H3/t13-,14-,15-,16-,17-,18-,19+/m0/s1
InChIKeyKPTQFNUKAKVGSS-ACJJDMNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androst-5-ene-3beta,17beta,19-triol (CAS 3404-23-7): A Steroidogenic Probe with a Resolved, TSPO-Independent Mechanism


Androst-5-ene-3beta,17beta,19-triol (19-Atriol) is a C19 steroidal triol that was historically mischaracterized as a ligand for the mitochondrial translocator protein (TSPO) [1]. Recent rigorous target validation studies using CRISPR/Cas9-generated TSPO-knockout cell models have decisively overturned this mechanism, proving its pharmacological activity is entirely TSPO-independent [1]. It is now characterized as a direct, dual-acting enzymatic inhibitor within the de novo steroidogenic pathway, functioning as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) and a partial inhibitor of CYP11A1 [1]. This mechanistic resolution redefines its research utility, distinguishing it from other steroidal probes.

Procurement Precision: Why Generic Substitution of Androst-5-ene-3beta,17beta,19-triol is Scientifically Invalid


Androst-5-ene-3beta,17beta,19-triol cannot be substituted by in-class steroidal triols or other steroidogenesis inhibitors. Generic substitution fails because the compound’s resolved mechanism of action involves a unique, quantifiable dual-hit on two consecutive enzymes (3β-HSD and CYP11A1) that is not a class effect of C19 triols [1]. Other analogs, such as androst-5-ene-3β,7β,17β-triol (β-AET), are known for anti-inflammatory and immune-modulating properties and lack this specific dual-enzyme inhibition profile [2]. Even the direct 3β-HSD inhibitor trilostane cannot replicate the upstream CYP11A1 blockade [1]. Using a different triol would introduce a completely different pharmacological target profile, rendering experimental results non-interpretable relative to the body of literature on this specific compound.

6 Key Quantitative Differentiators for Androst-5-ene-3beta,17beta,19-triol Against Its Closest Analogs


Dual Enzymatic Blockade: 19-Atriol vs. Trilostane on 3β-HSD and CYP11A1

19-Atriol uniquely inhibits two consecutive steroidogenic steps, unlike the classical 3β-HSD inhibitor trilostane which acts at a single site. In MA-10 Leydig cells, 19-Atriol (10 µM) competitively inhibited the 3β-HSD-mediated conversion of pregnenolone (P5) to progesterone (P4), with inhibition being partially overcome by increasing substrate concentration: 100% inhibition at 1 µM P5, 47.1% at 10 µM P5, and 32.2% at 100 µM P5 [1]. In contrast, trilostane abolished P4 formation without any effect on upstream CYP11A1, whereas 19-Atriol caused a modest accumulation of P5, consistent with partial inhibition of CYP11A1 [1]. This dual mechanism is a quantifiable differentiator.

Steroidogenesis Enzyme Inhibition Leydig Cells

Mechanistic Clarity: TSPO-Independent Activity Proven in Isogenic Knockout Models

19-Atriol was historically described as a TSPO ligand, but this association has been rigorously disproven. In a direct head-to-head experiment using wild-type and CRISPR/Cas9-generated Tspo-null (TspoΔ/Δ) MA-10 cells, the potency and maximal extent of progesterone synthesis inhibition by 19-Atriol were identical between genotypes [1]. This demonstrates that its pharmacological activity is entirely independent of TSPO expression. The resolved mechanism—direct competitive inhibition of 3β-HSD and partial inhibition of CYP11A1—provides a clear and verifiable biochemical rationale for its effects, in stark contrast to the poorly understood, off-target effects of other TSPO ligands like PK11195.

Target Validation CRISPR/Cas9 Mitochondrial Translocator Protein

Metabolic Conversion to a Selective Active Inhibitor: 19-Atriol vs. Its Metabolite 19-OHT

19-Atriol is a substrate for 3β-HSD, generating 19-hydroxytestosterone (19-OHT), a metabolite with a distinct inhibition profile. While 19-Atriol inhibits both 3β-HSD and CYP11A1, 19-OHT acts as a selective, pure 3β-HSD inhibitor, blocking the conversion of P5 to P4 without affecting CYP11A1 activity [1]. This was demonstrated by a pronounced accumulation of P5 upon treatment with 19-OHT, a hallmark of isolated HSD3B blockade, which was not seen with trilostane in the same system. This metabolic amplification and target-selective refinement is a unique property not described for any close analog.

Prodrug Metabolism 19-Hydroxytestosterone Enzyme Selectivity

Differentiated Binding Kinetics: 19-Atriol vs. 19-Norandrostenedione on Aromatase

While 19-Atriol is primarily characterized by its post-cholesterol steroidogenic block, its closest structural cousin in the 19-modified steroid class, 19-norandrostenedione, is a well-characterized competitive aromatase inhibitor. 19-Norandrostenedione inhibits human placental aromatase with a Ki of 120 nM, comparable to its Km of 132 nM as a substrate [2]. This kinetic profile indicates a fit for the active site that is distinct from 19-Atriol's interactions with 3β-HSD. Although direct Ki data for 19-Atriol on aromatase are not established, its mechanism of action is orthogonal, targeting the upstream pathway rather than the aromatization step. This highlights a critical divergence in the structure-activity relationship (SAR) linking the 19-substituent to enzyme target selection.

Aromatase (CYP19A1) Enzyme Kinetics Competitive Inhibition

SAR-Based Specificity: C19 Hydroxylation Is Required for TSPO-Independent Enzyme Inhibition

An SAR study of a family of oxygenated steroids established that hydroxylation at the C19 position, as found in 19-Atriol, is a critical structural determinant for the specific inhibition pattern observed [1]. Steroids hydroxylated at other positions, such as C4, C7, or C11, inhibited steroidogenesis via a post-TSPO mechanism, primarily by blocking the metabolic transformation of cholesterol by CYP11A1. In contrast, only C19-hydroxylated steroids exhibited the signature substrate-competitive inhibition of 3β-HSD. This establishes a regiospecific pharmacophore where the 19-hydroxyl group confers a unique target profile, distinguishing it from other hydroxylated androstene triols.

Structure-Activity Relationship Hydroxylation Steroidogenesis

Rapid, Reversible, and Non-Toxic Action: 19-Atriol vs. Irreversible Inhibitors

The original characterization of 19-Atriol demonstrated that its inhibition of hormone-induced steroidogenesis in MA-10 cells and constitutive steroidogenesis in R2C cells occurs rapidly, at low micromolar concentrations, and is fully reversed upon removal of the compound [1]. Critically, inhibition at these concentrations was not due to cellular toxicity or inhibition of the CYP11A1 enzyme at that time. This reversible, non-cytotoxic profile is a quantifiable advantage over irreversible steroidal inhibitors such as formestane (4-hydroxyandrostenedione), which permanently inactivates aromatase and can be associated with cellular toxicity, limiting its utility in dynamic, time-course experiments.

Reversible Inhibition Cytotoxicity Pharmacodynamics

High-Confidence Applications for Androst-5-ene-3beta,17beta,19-triol Grounded in Differential Quantitative Evidence


Dissecting Pre- and Post-Pregnenolone Steroidogenic Blocks

To distinguish between a block in cholesterol delivery (pre-pregnenolone) and a block in pregnenolone metabolism (post-pregnenolone), researchers can leverage the dual action of 19-Atriol. Simultaneous treatment with 19-Atriol and supplementation with 22R-hydroxycholesterol (22R-HC) reveals the site of action: persistent inhibition despite 22R-HC bypass implicates 3β-HSD/CYP11A1, whereas rescue of P4 production points to a cholesterol delivery defect. This is not possible with trilostane, which only blocks post-pregnenolone steps [1].

TSPO-Independent Control in Steroidogenic Pathway Engineering

For synthetic biology applications involving the reconstitution of the steroidogenic pathway in heterologous systems, 19-Atriol provides a TSPO-independent chemical genetic tool. Its verified target profile on 3β-HSD and CYP11A1 means it can be used to interrogate pathway flux in cell lines that do not express TSPO, a key limitation of historical TSPO ligands. The resolved enzymatic targets allow for predictable, off-target-free modulation of the engineered pathway [1].

Metabolic Fate Studies to Differentiate 3β-HSD from CYP11A1 Inhibition

The metabolic conversion of 19-Atriol to 19-OHT provides an endogenous chemical probe for distinguishing 3β-HSD from CYP11A1 activities. By tracking the ratio of accumulating P5 to total steroid output after treatment, researchers can deduce whether the observed block is due to the dual inhibitor (19-Atriol) or the pure 3β-HSD inhibitor (19-OHT). This internal kinetic resolution is a unique feature of 19-Atriol, not shared by analogs that are not metabolized to a selective active metabolite [1].

Competitive Inhibition Assay Design for Substrate-Specific Effects

The competitive nature of 19-Atriol's inhibition of 3β-HSD, confirmed by substrate-concentration-dependent reversal (100% inhibition at 1 µM P5 vs 32.2% at 100 µM P5), makes it an ideal tool for determining kinetic parameters of the enzyme in situ. By varying P5 concentrations in the presence of a fixed concentration of 19-Atriol, researchers can calculate apparent Km and Vmax values to model enzyme kinetics in live cells, an approach validated in the recent target validation study but not applicable with irreversible inhibitors [1].

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